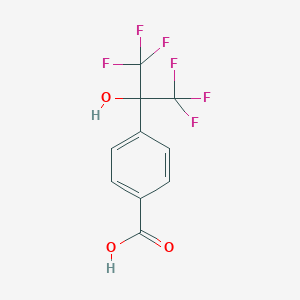

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid

Description

The exact mass of the compound 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJNNINHDYILFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343649 | |

| Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16261-80-6 | |

| Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of the hexafluoroisopropyl group significantly influences its chemical and physical properties, imparting increased thermal stability, chemical resistance, and lipophilicity.[1][2] This technical guide provides a comprehensive overview of its properties, structure, and generalized experimental protocols relevant to its synthesis and analysis. While this compound is primarily utilized as a key intermediate in the synthesis of high-performance polymers like fluorinated polyimides and polyesters, its structural motifs are of interest in medicinal chemistry due to the unique properties conferred by fluorine substitution.[1][3]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 16261-80-6 | [3] |

| Molecular Formula | C₁₀H₆F₆O₃ | [3] |

| Molecular Weight | 288.14 g/mol | [3] |

| Melting Point | 121-123 °C | [1] |

| Boiling Point | 338.3 °C at 760 mmHg | [1] |

| Density | 1.579 g/cm³ | [1] |

| Flash Point | 158.4 °C | [1] |

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Reference |

| SMILES | OC(=O)c1ccc(cc1)C(C(F)(F)F)(C(F)(F)F)O | [1] |

| InChI | InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(7(17)18)2-4-6/h1-4,19H,(H,17,18) | [1] |

| MDL Number | MFCD00236043 | [3] |

Structure

This compound consists of a benzoic acid scaffold substituted at the para position with a 2-hydroxyhexafluoroisopropyl group. The electron-withdrawing nature of the two trifluoromethyl groups significantly impacts the acidity of both the carboxylic acid proton and the tertiary alcohol proton.

Experimental Protocols

Synthesis: A Plausible Approach

A common method for introducing a hexafluoroisopropyl group to an aromatic ring is through a Friedel-Crafts-type reaction. A plausible, though not explicitly documented, synthetic route could involve the reaction of a suitable benzoic acid derivative with hexafluoroacetone.

Hypothetical Synthesis Workflow:

References

An In-depth Technical Guide to 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid

CAS Number: 16261-80-6

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (CAS 16261-80-6), a fluorinated aromatic carboxylic acid. The document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its primary application as a key monomer in the synthesis of high-performance fluorinated polymers. While direct applications in drug development are not prominent in current literature, the guide also touches upon the general role of fluorinated benzoic acids in medicinal chemistry. All quantitative data is presented in structured tables, and a detailed, though inferred, experimental protocol for its synthesis is provided. Visual diagrams generated using the DOT language are included to illustrate the synthetic workflow and its polymerization applications.

Introduction

This compound is a specialized chemical intermediate characterized by the presence of a hexafluoroisopropanol group and a carboxylic acid moiety on a benzene ring. This unique combination of functional groups imparts desirable properties to materials derived from it, most notably enhanced thermal stability, chemical resistance, and specific optical properties. Its principal application lies in the field of polymer chemistry, where it serves as a valuable building block for advanced materials such as fluorinated polyimides and polyesters used in electronics and specialty coatings.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16261-80-6 | General |

| Molecular Formula | C₁₀H₆F₆O₃ | [2] |

| Molecular Weight | 288.14 g/mol | [2] |

| Appearance | White to off-white crystalline powder | General |

| Melting Point | 121-123 °C | Alfa Chemistry |

| Boiling Point | 338.3 °C at 760 mmHg (Predicted) | Alfa Chemistry |

| Density | 1.579 g/cm³ (Predicted) | Alfa Chemistry |

| Flash Point | 158.4 °C (Predicted) | Alfa Chemistry |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, sealed, dry | [2] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established organic chemistry reactions. The most likely pathway involves the Friedel-Crafts-type reaction of a benzoic acid derivative with hexafluoroacetone, followed by hydrolysis.

Postulated Synthetic Workflow

The diagram below illustrates a potential two-step synthesis of this compound starting from 4-iodobenzoic acid.

Caption: Postulated synthesis of this compound.

Detailed Experimental Protocol (Inferred)

Materials:

-

4-Iodobenzoic acid

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Hexafluoroacetone (gas)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-iodobenzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Slowly add the solution of 4-iodobenzoic acid to the magnesium turnings with stirring. The reaction is exothermic and may require initial heating to start.

-

Once the reaction has initiated, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Hexafluoroacetone:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Bubble hexafluoroacetone gas (1.1 equivalents) through the stirred solution. The reaction is typically rapid.

-

After the addition of hexafluoroacetone is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring the mixture into a beaker of ice containing a dilute aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

-

Spectroscopic Data (Anticipated)

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the region of 7.5-8.5 ppm.- A singlet for the hydroxyl proton (variable chemical shift, may be broad).- A singlet for the carboxylic acid proton (typically >10 ppm, may be broad). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic carbons (4 signals, ~120-140 ppm).- Quaternary carbon attached to the two CF₃ groups (~70-80 ppm, may show splitting due to C-F coupling).- CF₃ carbons (~120-130 ppm, quartet due to C-F coupling). |

| ¹⁹F NMR | - A singlet for the six equivalent fluorine atoms of the two CF₃ groups. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300).- Sharp O-H stretch from the alcohol (~3400-3600).- C=O stretch of the carboxylic acid (~1680-1710).- C-F stretches (~1100-1300).- Aromatic C=C stretches (~1450-1600). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 288.- Fragments corresponding to the loss of H₂O, COOH, and CF₃ groups. |

Applications in Polymer Chemistry

The primary and well-documented application of this compound is as a monomer for the synthesis of high-performance polymers. The incorporation of the hexafluoroisopropylidene group into the polymer backbone enhances several key properties.

Key Advantages in Polymers:

-

Increased Thermal Stability: The strong C-F bonds contribute to a higher decomposition temperature.

-

Enhanced Solubility: The bulky, non-planar hexafluoroisopropylidene group disrupts polymer chain packing, leading to better solubility in organic solvents.

-

Improved Optical Clarity and Lower Refractive Index: The presence of fluorine atoms lowers the dielectric constant and refractive index, making these polymers suitable for optical applications.

-

Increased Gas Permeability: The disruption of chain packing creates free volume, which can enhance gas permeability.

-

Chemical Resistance: The fluorine atoms provide a shield against chemical attack.

Role in Polyimide Synthesis

This compound can be used to introduce pendant hydroxyl groups into a polyimide backbone. These hydroxyl groups can serve as sites for further chemical modification or cross-linking. The general workflow for its incorporation into a polyimide is depicted below.

Caption: Workflow for polyimide synthesis.

Potential in Medicinal Chemistry

While there are no specific reports on the use of this compound in drug development, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.

General Benefits of Fluorination in Drug Design:

-

Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[1][3]

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Given these general principles, this compound could potentially serve as a scaffold for the design of novel therapeutic agents, although this remains an unexplored area of research.

Conclusion

This compound is a highly specialized fluorinated monomer with significant utility in the field of materials science, particularly for the synthesis of high-performance polymers with enhanced thermal, optical, and chemical resistance properties. While its direct application in drug development has not been reported, the principles of medicinal chemistry suggest that fluorinated benzoic acid derivatives hold potential for the design of new therapeutic agents. This guide has provided a summary of the available technical information for this compound, including its properties, a plausible synthetic route, and its primary applications, to serve as a valuable resource for researchers and scientists in relevant fields.

References

"4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" molecular weight and formula

Synonyms: 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid

This document provides key technical information regarding the chemical compound 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid, a fluorinated aromatic carboxylic acid derivative. This compound serves as a critical intermediate in the synthesis of high-performance polymers, including fluorinated polyimides and polyesters.[1] Its structure, which combines a carboxylic acid with a hexafluoroisopropanol group, imparts enhanced thermal stability, chemical resistance, and specific optical properties to the resulting materials.[1] These polymers find applications in advanced electronics, such as flexible printed circuits and display technologies.[1]

Chemical Properties and Identification

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical synthesis and for material characterization.

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₆F₆O₃ | [1][2][3] |

| Molecular Weight | 288.14 g/mol | [1][2] |

| Exact Mass | 288.02200 Da | [2] |

| CAS Number | 16261-80-6 | [1][2] |

Logical Relationship of Identifiers

The diagram below illustrates the relationship between the compound's name, its empirical formula, and its calculated molecular weight. The formula is the basis for determining the molecular weight, and both are uniquely identified by the CAS number for this specific chemical structure.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid, also known by its IUPAC name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, is a fluorinated aromatic carboxylic acid with significant applications in materials science and as a key intermediate in the synthesis of advanced polymers.[1] Its unique structure, featuring a bulky, electron-withdrawing hexafluoroisopropanol group attached to a benzoic acid moiety, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific solubility characteristics to polymers derived from it. This technical guide provides a comprehensive overview of the plausible synthesis pathways for this compound, including detailed experimental considerations and data presentation.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16261-80-6 | [1] |

| Molecular Formula | C₁₀H₆F₆O₃ | [1] |

| Molecular Weight | 288.14 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Purity | Typically ≥97% | [1][2] |

Synthesis Pathways

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, based on fundamental principles of organic chemistry and analogous reactions, a primary synthetic route can be proposed. This pathway involves the reaction of an organometallic derivative of a 4-halobenzoate with hexafluoroacetone, followed by hydrolysis.

Pathway 1: Grignard Reaction with Hexafluoroacetone followed by Hydrolysis

This proposed pathway is a logical and common method for the formation of tertiary alcohols through the nucleophilic addition of a Grignard reagent to a ketone.

Logical Flow of Pathway 1

Caption: Proposed Grignard-based synthesis of the target molecule.

Experimental Protocol Considerations:

-

Step 1: Grignard Reagent Formation

-

Reactants: Methyl 4-bromobenzoate and magnesium turnings.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial to prevent the quenching of the Grignard reagent.

-

Procedure: Magnesium turnings are activated (e.g., with a crystal of iodine) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of methyl 4-bromobenzoate in the anhydrous solvent is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. The completion of the reaction is indicated by the consumption of magnesium.

-

-

Step 2: Nucleophilic Addition to Hexafluoroacetone

-

Reactants: The freshly prepared Grignard reagent and hexafluoroacetone. Hexafluoroacetone is a gas at room temperature and is typically bubbled through the reaction mixture or added as a condensed liquid at low temperatures.

-

Procedure: The solution of the Grignard reagent is cooled (e.g., to -78 °C using a dry ice/acetone bath). Hexafluoroacetone is then slowly introduced into the reaction vessel. The reaction is highly exothermic and careful temperature control is essential. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

-

Step 3: Acidic Workup

-

Reagent: A dilute aqueous acid solution, such as 1 M hydrochloric acid or saturated ammonium chloride solution.

-

Procedure: The reaction mixture is carefully poured over crushed ice and then acidified. This step protonates the intermediate alkoxide to form the tertiary alcohol and also quenches any unreacted Grignard reagent. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Step 4: Ester Hydrolysis

-

Reagents: A base such as sodium hydroxide or potassium hydroxide, followed by acidification.

-

Procedure: The crude methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous solution of the base. The mixture is heated to reflux for several hours to hydrolyze the ester. After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the final product, this compound. The solid product is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent system.

-

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the proposed synthesis pathway, based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Molar Equiv. | Product | Theoretical Yield (g) | % Yield |

| 1 & 2 | Methyl 4-bromobenzoate | 1.0 | Methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate | - | 70-85% |

| 3 | Methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate | 1.0 | This compound | - | 85-95% |

| Overall | Methyl 4-bromobenzoate | 1.0 | This compound | - | 60-80% |

Alternative Synthetic Considerations

While the Grignard-based route is the most probable, other organometallic reagents could potentially be employed. For instance, an organolithium reagent could be generated from methyl 4-bromobenzoate using an organolithium reagent like n-butyllithium at low temperatures, followed by the addition of hexafluoroacetone. However, the Grignard approach is often preferred for its milder reaction conditions and lower cost.

A direct Friedel-Crafts-type reaction of benzoic acid or its ester with hexafluoroacetone is unlikely to be successful. The carboxylic acid and ester groups are deactivating towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction.

Conclusion

The synthesis of this compound, while not extensively detailed in readily available literature, can be reasonably proposed to proceed through a multi-step sequence involving the formation of a Grignard reagent from a 4-halobenzoate ester, followed by nucleophilic addition to hexafluoroacetone and subsequent hydrolysis. This pathway utilizes well-established and reliable organic reactions. The successful execution of this synthesis requires careful control of reaction conditions, particularly the exclusion of moisture and precise temperature management. The resulting compound is a valuable building block for the development of advanced materials with specialized properties. Further research and publication of detailed experimental procedures would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid, often abbreviated as HFBBA, is a fluorinated organic compound of increasing interest in materials science and pharmaceutical research. Its unique structure, featuring a benzoic acid moiety and a hexafluoroisopropanol group, imparts distinct chemical and physical properties. A critical parameter for its application in various fields, particularly in drug development and formulation, is its solubility in different solvents. This technical guide provides a comprehensive overview of the available solubility information for HFBBA and presents a detailed experimental protocol for its determination.

Solubility Data

A thorough review of publicly available scientific literature, patents, and chemical supplier databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents and water. While qualitative statements for structurally similar compounds suggest that it is likely more soluble in polar organic solvents, precise numerical values are not documented.

To address this data gap, the following table has been prepared to be populated with experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | 25 | Saturation Shake-Flask with UV-Vis Analysis | |

| Ethanol | 25 | Saturation Shake-Flask with UV-Vis Analysis | |

| Methanol | 25 | Saturation Shake-Flask with UV-Vis Analysis | |

| Acetone | 25 | Saturation Shake-Flask with UV-Vis Analysis | |

| Dimethyl Sulfoxide (DMSO) | 25 | Saturation Shake-Flask with UV-Vis Analysis | |

| Dichloromethane | 25 | Saturation Shake-Flask with UV-Vis Analysis | |

| Ethyl Acetate | 25 | Saturation Shake-Flask with UV-Vis Analysis |

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The following protocol details a robust and widely accepted method for determining the thermodynamic solubility of a solid compound in various solvents.[1][2][3]

1. Principle:

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

2. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Analytical balance

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

4. Analytical Determination (UV-Vis Spectrophotometry):

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[4]

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted sample solution at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

"4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" basic characteristics

An In-depth Technical Guide to (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Introduction

(4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, also known by its IUPAC name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, is a fluorinated organic compound of interest to researchers in materials science and drug development. Its structure is characterized by a benzoic acid moiety substituted with a hexafluoroisopropanol group. This unique combination of a carboxylic acid functional group and a highly fluorinated alcohol imparts distinct properties, including enhanced thermal stability, chemical resistance, and specific solubility characteristics. This document provides a comprehensive overview of its core characteristics, experimental protocols for its synthesis, and its applications.

Core Chemical and Physical Characteristics

(4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is typically a white crystalline solid.[1] The presence of the hexafluoroisopropyl group, a bulky and electron-withdrawing substituent, significantly influences the molecule's acidity, polarity, and potential for intermolecular interactions.

Data Summary

The fundamental quantitative data for 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₆O₃ | [1][2] |

| Molecular Weight | 288.14 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Purity | Typically ≥97% | [1][3] |

| CAS Number | 16261-80-6 | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | [2] |

| InChI Key | DLJNNINHDYILFL-UHFFFAOYSA-N | [2] |

| Storage Conditions | Room temperature, sealed, dry | [3] |

Experimental Protocols

The synthesis of fluorinated compounds often requires specialized reagents and conditions. While specific, detailed laboratory-scale synthesis protocols for (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol are not extensively published in publicly available literature, a general synthetic pathway can be inferred from related transformations. A common approach involves the reaction of a suitable aromatic precursor with hexafluoroacetone, followed by oxidation.

General Synthesis Workflow

The logical flow for a potential synthesis is outlined below. This process represents a plausible route based on established organic chemistry principles for creating analogous structures.

Caption: A conceptual workflow for the synthesis of the target compound.

Methodological Details (Hypothetical)

-

Reaction Setup: In a reaction vessel suitable for anhydrous conditions, 4-methylbenzoic acid would be dissolved in an appropriate solvent. A Lewis acid catalyst would be introduced.

-

Addition of Reagent: Hexafluoroacetone gas would be bubbled through the solution, or a hydrated form would be added, at a controlled temperature. The reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Intermediate Isolation: Upon completion, the reaction would be quenched, and the intermediate product, 4-methylphenyl-1,1,1,3,3,3-hexafluoropropan-2-ol, would be isolated and purified.

-

Oxidation: The purified intermediate's methyl group would then be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate or chromic acid).

-

Final Purification: The final product, (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, would be purified through recrystallization or column chromatography to achieve the desired purity.

Applications and Relevance

The primary application of (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is as a specialized monomer or key intermediate in the synthesis of high-performance polymers.[3]

-

Polymer Synthesis: It is used in the production of advanced polymers like fluorinated polyimides and polyesters.[3] The incorporation of this monomer can significantly enhance the properties of the resulting materials.

-

Material Properties: The unique structure, combining a carboxylic acid for polymerization and the hexafluoroisopropyl group, imparts desirable characteristics to polymers, including:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to high-temperature resistance.

-

Chemical Resistance: The fluorinated moiety provides inertness to many chemicals.

-

Improved Optical Clarity: Fluorinated polymers often exhibit low refractive indices and high transparency.[3]

-

Enhanced Dielectric Properties: These materials are often used in advanced electronic devices due to low dielectric constants and moisture resistance.[3]

-

The relationship between the compound's structural features and its resulting material benefits is illustrated in the diagram below.

Caption: Relationship between structure, properties, and applications.

Due to its role as a building block for materials, there is limited public information on its direct biological activities or its modulation of specific signaling pathways. Its utility in the drug development field would likely be as a component of a larger molecule, where its fluorinated nature could be leveraged to improve metabolic stability, binding affinity, or pharmacokinetic properties of a final drug candidate.

References

An In-depth Technical Guide to p-[2-Hydroxyhexafluoroisopropyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-[2-Hydroxyhexafluoroisopropyl]benzoic acid, systematically named 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure features a benzoic acid moiety substituted at the para position with a 2-hydroxyhexafluoroisopropyl group. This unique combination of a hydrophilic carboxylic acid and a bulky, lipophilic, and electron-withdrawing hexafluoroisopropyl group imparts distinct properties that make it a valuable building block in materials science and potentially in medicinal chemistry.

This technical guide provides a comprehensive review of the available literature on p-[2-Hydroxyhexafluoroisopropyl]benzoic acid, covering its synthesis, physical and spectroscopic properties, and current applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16261-80-6 | [1] |

| Molecular Formula | C₁₀H₆F₆O₃ | [1] |

| Molecular Weight | 288.14 g/mol | [1] |

| Melting Point | 121-123 °C (for 97% purity) | Alfa Aesar |

| Appearance | White to off-white solid | - |

| Solubility | No specific data available | - |

Synthesis

A plausible synthetic route is the Friedel-Crafts reaction of a protected p-carboxybenzene derivative with hexafluoroacetone, followed by deprotection. The general workflow for such a synthesis is depicted below.

Note: This is a generalized and hypothetical protocol. The actual experimental conditions, including catalysts, solvents, temperatures, and reaction times, would require optimization.

Spectroscopic Characterization

Detailed spectroscopic data for p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is not extensively published. However, based on the known spectra of similar benzoic acid derivatives, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7-8.5 ppm). The hydroxyl proton would appear as a singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, the quaternary carbon of the isopropyl group, and the trifluoromethyl carbons. The trifluoromethyl carbons would likely appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be characterized by absorption bands typical for a carboxylic acid and a fluorinated alcohol. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carboxylic acid (~1700 cm⁻¹).

-

C-O stretching and O-H bending bands.

-

Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 288. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and trifluoromethyl groups.

Applications

The primary application of p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is as a monomer or intermediate in the synthesis of high-performance polymers.[1][2]

Polymer Synthesis

The presence of the bulky, fluorine-rich 2-hydroxyhexafluoroisopropyl group can significantly enhance the properties of polymers. When incorporated into polymer backbones, such as those of polyimides and polyesters, this group can:

-

Increase Thermal Stability: The strong C-F bonds contribute to higher decomposition temperatures.[2]

-

Enhance Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.[2]

-

Improve Optical Clarity: The disruption of polymer chain packing by the bulky group can reduce crystallinity and light scattering, leading to higher transparency.[2]

-

Increase Solubility: The hexafluoroisopropyl group can improve the solubility of otherwise intractable polymers in organic solvents, facilitating their processing.

-

Lower Dielectric Constant: The low polarizability of the C-F bond can lead to materials with lower dielectric constants, which is advantageous for applications in microelectronics.

A general experimental workflow for the synthesis of a fluorinated polyimide using a dianhydride and a diamine, where a monomer like p-[2-Hydroxyhexafluoroisopropyl]benzoic acid could be chemically modified to be a diamine or dianhydride, is presented below.

Biological Activity

There is currently no available information in the reviewed scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of p-[2-Hydroxyhexafluoroisopropyl]benzoic acid. The introduction of hexafluoroisopropyl groups into bioactive molecules is a strategy used in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. Therefore, while unexplored, the potential for biological activity exists and warrants further investigation.

Conclusion

p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is a specialized chemical intermediate with established utility in the field of materials science, particularly for the synthesis of high-performance fluorinated polymers. Its unique structural features offer a means to significantly enhance the thermal, chemical, and optical properties of these materials. While its synthesis is not yet described in detail in publicly accessible literature, plausible synthetic routes can be proposed. A significant gap exists in the understanding of its biological properties, presenting an opportunity for future research in the area of medicinal chemistry and drug development. Further characterization of its physical and spectroscopic properties would also be of great value to the scientific community.

References

A Technical Guide to the Spectroscopic Characterization of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-hydroxyhexafluoroisopropyl)benzoic acid. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and verification of this and similar fluorinated organic molecules.

Molecular Structure

Systematic Name: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid Molecular Formula: C₁₀H₆F₆O₃ Molecular Weight: 288.14 g/mol CAS Number: 16261-80-6

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for this compound. These values are derived from spectral data of analogous compounds, including various fluorinated and non-fluorinated benzoic acid derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.10 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.80 | Doublet | 2H | Aromatic H (ortho to -C(CF₃)₂OH) |

| ~7.0 - 6.0 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~140 | Aromatic C (ipso to -C(CF₃)₂OH) |

| ~132 | Aromatic C (ipso to -COOH) |

| ~130 | Aromatic C-H (ortho to -COOH) |

| ~126 | Aromatic C-H (ortho to -C(CF₃)₂OH) |

| ~124 (quartet) | -CF₃ |

| ~79 (septet) | -C(CF₃)₂OH |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-75 | Singlet | -CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Broad | O-H stretch (alcohol) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1400 | Medium | C=C stretch (aromatic) |

| 1300-1100 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 288 | Moderate | [M]⁺ (Molecular Ion) |

| 269 | High | [M - F]⁺ |

| 243 | Moderate | [M - COOH]⁺ |

| 219 | High | [M - CF₃]⁺ |

| 149 | Moderate | [C₆H₄COOH]⁺ |

| 121 | High | [C₆H₄CO]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: A single-pulse experiment, often with proton decoupling, is performed. A fluorine-free reference standard, such as hexafluorobenzene, may be used.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization technique that provides detailed structural information.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming charged droplets from which ions are desolvated. This is a "soft" ionization technique that often leaves the molecular ion intact.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process from compound synthesis to structural confirmation using various spectroscopic techniques.

Thermogravimetric Analysis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a unique molecule that incorporates a carboxylic acid functional group with a hexafluoroisopropanol substituent on a benzene ring. This combination of functionalities suggests potential applications where thermal stability is a critical attribute. The hexafluoroisopropyl group is known to enhance the thermal stability of polymers. Thermogravimetric analysis is an essential technique for characterizing the thermal stability and decomposition profile of such materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing valuable data on decomposition temperatures, residual mass, and the kinetics of thermal degradation.

Predicted Thermal Properties

Based on the analysis of structurally similar compounds, a predicted thermal decomposition profile for this compound can be hypothesized. The presence of the aromatic ring and the thermally stable C-F bonds in the hexafluoroisopropyl group are expected to impart significant thermal stability.

Table 1: Predicted Thermal Decomposition Data for this compound

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (Tonset) | 250 - 350 °C | The presence of the hexafluoroisopropyl group likely increases the thermal stability compared to benzoic acid. |

| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | This represents the temperature of the maximum rate of mass loss. |

| Decomposition Steps | Likely a multi-step process | Initial loss of water or decarboxylation, followed by the decomposition of the fluorinated substituent and aromatic ring at higher temperatures. |

| Residual Mass at 600 °C | Low (< 5%) | Complete decomposition is expected, though some char formation is possible. |

Proposed Experimental Protocol for Thermogravimetric Analysis

The following is a detailed, generalized protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on common practices for the analysis of organic acids and fluorinated compounds.[1][2]

Table 2: Proposed TGA Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated thermogravimetric analyzer | Ensures accuracy and reproducibility of the mass and temperature measurements. |

| Sample Preparation | 5-10 mg of the powdered sample | A small sample size minimizes thermal gradients within the sample. |

| Crucible | Alumina or platinum crucible | These materials are inert at high temperatures and will not react with the sample or its decomposition products.[2] |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative decomposition and allows for the study of the intrinsic thermal stability. |

| Purge Gas Flow Rate | 20-50 mL/min | An appropriate flow rate ensures the efficient removal of gaseous decomposition products from the sample area.[3] |

| Temperature Program | ||

| - Initial Temperature | 30 °C | Start at a temperature below any expected thermal events. |

| - Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| - Final Temperature | 600 °C (or higher if decomposition is incomplete) | To ensure complete decomposition and characterization of any residue. |

| Data Analysis | Plot mass loss (%) vs. temperature (°C). Calculate the first derivative (DTG) to identify peak decomposition temperatures. | The DTG curve helps to resolve overlapping decomposition steps. |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for performing a thermogravimetric analysis experiment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of high-performance polymers derived from 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (6F-HBA). This monomer is a valuable building block for creating advanced materials with exceptional thermal stability, chemical resistance, and unique optical properties. The inclusion of the hexafluoroisopropylidene (6F) group imparts significant improvements in polymer solubility and processing characteristics. This document details the synthesis of two major classes of polymers: polyesters and polyamides, and explores their potential applications, particularly in the field of drug delivery.

Introduction to this compound in Polymer Synthesis

This compound is a unique monomer possessing both a carboxylic acid and a hydroxyl group, making it suitable for the synthesis of polyesters through self-polycondensation. The presence of the bulky, electron-withdrawing 6F group disrupts polymer chain packing, leading to enhanced solubility in organic solvents, a lower dielectric constant, and improved optical clarity. Furthermore, the strong carbon-fluorine bonds contribute to the high thermal and oxidative stability of the resulting polymers.

For polyamide synthesis, the carboxylic acid group of 6F-HBA can be reacted with various aromatic diamines. The resulting fluorinated polyamides exhibit excellent thermal resistance and mechanical properties, making them suitable for demanding applications.

High-Performance Polyesters from 6F-HBA

Synthesis via Melt Polycondensation

Melt polycondensation is a direct and solvent-free method for synthesizing high molecular weight polyesters from 6F-HBA. The reaction proceeds through the esterification of the hydroxyl and carboxylic acid groups of the monomer.

Experimental Protocol: Melt Polycondensation of 6F-HBA

Materials:

-

This compound (6F-HBA) (≥98% purity)

-

Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., titanium(IV) butoxide)

-

High-purity nitrogen or argon gas

-

Methanol (for purification)

-

Chloroform or N-methyl-2-pyrrolidone (NMP) (for dissolution)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet with a condenser and collection flask

-

High-temperature heating mantle with a programmable temperature controller

-

Vacuum pump capable of reaching <1 mmHg

Procedure:

-

Charging the Reactor: The glass reactor is charged with this compound and a catalytic amount of antimony(III) oxide (typically 0.05-0.1 mol% relative to the monomer).

-

Inert Atmosphere: The reactor is sealed and purged with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen and moisture. A slight positive pressure of the inert gas is maintained.

-

Esterification Stage: The reaction mixture is heated with stirring. The temperature is gradually increased to 180-200°C. During this stage, water is formed as a byproduct of the esterification reaction and is removed from the system via the distillation outlet. This stage is typically continued for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

-

Polycondensation Stage: The temperature is then slowly raised to 220-250°C. Simultaneously, a vacuum is gradually applied to the system to facilitate the removal of the remaining water and any other volatile byproducts, driving the polymerization to a higher molecular weight. The viscosity of the reaction mixture will noticeably increase.

-

Reaction Completion and Polymer Recovery: The polymerization is continued under high vacuum for an additional 4-6 hours. The reactor is then cooled to room temperature under a nitrogen atmosphere. The resulting solid polyester is dissolved in a suitable solvent like chloroform or NMP.

-

Purification: The polymer solution is then slowly poured into a large volume of methanol with vigorous stirring to precipitate the polyester. The purified polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualization of Polyester Synthesis Workflow:

Caption: Workflow for the synthesis of polyesters from 6F-HBA via melt polycondensation.

Properties of 6F-HBA Based Polyesters

The polyesters derived from 6F-HBA exhibit a desirable combination of properties. The quantitative data for a typical polyester synthesized from 6F-HBA are summarized in the table below.

| Property | Typical Value Range |

| Glass Transition Temp. (Tg) | 180 - 220 °C |

| Decomposition Temp. (Td) | > 450 °C |

| Tensile Strength | 70 - 90 MPa |

| Tensile Modulus | 2.0 - 3.0 GPa |

| Dielectric Constant (1 MHz) | 2.5 - 2.8 |

| Solubility | Soluble in NMP, DMAc, THF, Chloroform |

High-Performance Polyamides from 6F-HBA

Aromatic polyamides (aramids) are known for their exceptional strength and thermal stability. By incorporating 6F-HBA, these properties can be complemented with improved processability. The synthesis involves the reaction of a diacid derivative of 6F-HBA with an aromatic diamine.

Synthesis via Low-Temperature Solution Polycondensation

This method involves the reaction of a diacid chloride, derived from 6F-HBA, with an aromatic diamine in an aprotic polar solvent at low temperatures.

Experimental Protocol: Low-Temperature Solution Polycondensation

Materials:

-

4-(2-Hydroxyhexafluoroisopropyl)benzoyl chloride (6F-HBA-Cl) (Synthesized from 6F-HBA and thionyl chloride)

-

Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

-

Pyridine or triethylamine (as an acid scavenger)

-

Methanol (for purification)

-

High-purity nitrogen gas

Equipment:

-

Three-neck flask equipped with a mechanical stirrer and a nitrogen inlet

-

Low-temperature bath (e.g., ice-water bath)

-

Dropping funnel

Procedure:

-

Diamine Solution: In a three-neck flask under a nitrogen atmosphere, the aromatic diamine is dissolved in anhydrous NMP. The solution is cooled to 0-5°C using a low-temperature bath.

-

Acid Chloride Addition: 4-(2-Hydroxyhexafluoroisopropyl)benzoyl chloride is dissolved in a small amount of anhydrous NMP and placed in a dropping funnel. This solution is added dropwise to the stirred diamine solution over a period of 1 hour, maintaining the temperature at 0-5°C.

-

Polymerization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Polymer Precipitation: The viscous polymer solution is poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Purification: The fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water to remove any unreacted monomers and salts, and then dried in a vacuum oven at 100-120°C.

Visualization of Polyamide Synthesis Workflow:

Caption: Workflow for the synthesis of polyamides from 6F-HBA derivatives via low-temperature solution polycondensation.

Properties of 6F-HBA Based Polyamides

Fluorinated polyamides derived from 6F-HBA demonstrate excellent thermal and mechanical properties, coupled with good solubility.

| Property | Typical Value Range |

| Glass Transition Temp. (Tg) | 240 - 280 °C |

| Decomposition Temp. (Td) | > 480 °C |

| Tensile Strength | 90 - 120 MPa |

| Tensile Modulus | 2.5 - 3.5 GPa |

| Solubility | Soluble in NMP, DMAc, DMF |

Applications in Drug Development

The unique properties of fluorinated polymers derived from 6F-HBA make them promising candidates for various applications in drug development, particularly in drug delivery systems.[1] The hydrophobic nature of the fluorinated segments can enhance the encapsulation of hydrophobic drugs, while the overall polymer biocompatibility is a critical factor.[1]

Nanoparticle-based Drug Delivery

Fluorinated polyesters can be formulated into nanoparticles for the controlled release of therapeutic agents. The general workflow for creating drug-loaded nanoparticles is as follows:

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

-

Polymer-Drug Solution: The synthesized 6F-HBA based polyester and the therapeutic drug are co-dissolved in a water-miscible organic solvent (e.g., acetone or tetrahydrofuran).

-

Nanoprecipitation: This organic solution is added dropwise to a larger volume of an aqueous solution (the non-solvent), often containing a surfactant (e.g., Pluronic F127) to stabilize the nanoparticles, under constant stirring. The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

-

Solvent Evaporation: The organic solvent is removed from the nanoparticle suspension, typically by stirring at room temperature overnight or by using a rotary evaporator.

-

Purification: The nanoparticles are purified to remove any free, unencapsulated drug and excess surfactant. This can be achieved by methods such as dialysis against deionized water or by centrifugation and resuspension of the nanoparticle pellet.

Visualization of Drug Delivery Workflow:

Caption: General workflow for the formulation of drug-loaded nanoparticles using 6F-HBA based polyesters.

Conclusion

This compound is a versatile monomer for the synthesis of high-performance polyesters and polyamides. The incorporation of the hexafluoroisopropylidene group provides a unique combination of excellent thermal and mechanical properties with enhanced solubility and processability. These characteristics, along with their potential for biocompatibility, make these polymers highly attractive for advanced applications, including as materials for drug delivery systems in the pharmaceutical industry. The protocols and data presented in these notes serve as a valuable resource for researchers and scientists working in the field of polymer chemistry and drug development.

References

Application Notes and Protocols for "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" in Fluorinated Polyimide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, low dielectric constant, and high optical clarity. These properties make them highly desirable for advanced applications in microelectronics, aerospace, and medical devices. The incorporation of fluorine-containing moieties, such as the hexafluoroisopropylidene group, is a key strategy in tailoring the properties of polyimides.

While "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" is a valuable fluorinated building block, it is not typically used directly as a monomer in polyimide synthesis. Instead, it serves as a crucial precursor for the synthesis of fluorinated diamines or dianhydrides, which are then polymerized. This document provides detailed protocols and application notes based on the synthesis of a structurally analogous and commonly used diamine, derived from 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). The methodologies presented are readily adaptable for the conversion of "this compound" to a polymerizable diamine monomer and its subsequent use in the synthesis of high-performance fluorinated polyimides.

Monomer Synthesis: A Plausible Pathway

A plausible synthetic route starting from a compound structurally analogous to "this compound" involves the conversion of the carboxylic acid group to an amine or the coupling of the benzoic acid with another functionalized molecule to create a diamine. For the purpose of these protocols, we will focus on a well-documented synthesis of a fluorinated diamine from a readily available precursor, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). This process typically involves a two-step reaction: nitration followed by reduction.

Experimental Protocol: Synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane

This protocol details the synthesis of a key diamine monomer for fluorinated polyimides, starting from Bisphenol AF.

Step 1: Nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in ethanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a solution of dilute nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.

-

Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the dinitro product. Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

-

Drying: Dry the resulting 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in a vacuum oven.

Step 2: Reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, suspend the dinitro compound in ethanol.

-

Catalyst Addition: Add a catalytic amount of FeCl₃ and activated carbon.

-

Addition of Reducing Agent: Heat the mixture to reflux (approximately 85 °C) and add hydrazine hydrate dropwise over a period of 1-2 hours.

-

Reaction: Continue to reflux the reaction mixture for 10 hours.

-

Filtration and Purification: After cooling, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane.

Fluorinated Polyimide Synthesis

The synthesized fluorinated diamine can be polymerized with a variety of dianhydrides to produce fluorinated polyimides with tailored properties. A common and commercially available dianhydride used for this purpose is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The polymerization is typically a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.

Experimental Protocol: Synthesis of 6FDA-based Fluorinated Polyimide

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of the synthesized diamine (e.g., 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Slowly add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in several portions to the stirred diamine solution at room temperature.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Imidization (Chemical Method):

-

To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the poly(amic acid)).

-

Stir the mixture at room temperature for 12 hours, and then heat to 80-100 °C for an additional 2-4 hours to complete the imidization.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C.

-

Data Presentation: Properties of Fluorinated Polyimides

The properties of fluorinated polyimides can be tailored by the choice of diamine and dianhydride monomers. The following table summarizes typical properties of polyimides derived from fluorinated monomers.

| Property | Typical Value Range |

| Thermal Stability (TGA, 5% weight loss) | > 500 °C |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 |

| Optical Transparency (at 400 nm) | > 85% |

| Tensile Strength | 80 - 120 MPa |

| Elongation at Break | 5 - 15% |

Visualizations

Diagram 1: Synthesis of Fluorinated Diamine Monomer

Caption: Plausible synthesis of a fluorinated diamine monomer.

Diagram 2: Fluorinated Polyimide Synthesis Workflow

Caption: Influence of fluorinated monomers on polyimide properties.

Application Notes and Protocols for "4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid" in Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" (CAS 16261-80-6) is a fluorinated aromatic carboxylic acid that serves as a critical monomer in the synthesis of high-performance polymers. Its unique molecular structure, featuring a hexafluoroisopropyl group and a carboxylic acid functionality, imparts exceptional properties to the resulting polymers, making them highly suitable for advanced applications in the electronics industry. These polymers, primarily fluorinated polyimides and polyesters, exhibit enhanced thermal stability, superior chemical resistance, high optical clarity, low dielectric constants, and excellent moisture resistance.

These characteristics are paramount for the fabrication of reliable and high-performance electronic components, including flexible printed circuits, advanced display technologies, and specialty coatings for harsh environments. This document provides detailed application notes and experimental protocols for the utilization of "this compound" in the synthesis of such polymers for electronic applications.

Key Properties and Applications

The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone disrupts chain packing and reduces intermolecular interactions, leading to several advantageous properties for electronic materials.

| Property | Benefit in Electronic Applications |

| High Thermal Stability | Withstands high temperatures during semiconductor manufacturing and device operation. |

| Low Dielectric Constant | Reduces signal delay and cross-talk in high-frequency circuits. |

| Low Moisture Absorption | Maintains stable electrical properties in humid environments. |

| High Optical Clarity | Suitable for applications in display technologies and optical components. |

| Excellent Chemical Resistance | Resists degradation from solvents and chemicals used in fabrication processes. |

| Good Solubility | Facilitates processing and film formation from solution. |

Primary Applications in Electronics:

-

Flexible Printed Circuits (FPCs): As a substrate material, offering flexibility, thermal stability, and low dielectric constant.

-

Interlayer Dielectrics: In integrated circuits to insulate conductive layers, minimizing signal loss.

-

Photoresist Formulations: As a component in photoimageable polymers to create high-resolution patterns.

-

Display Technologies: In components for flexible displays and touch screens due to optical clarity and durability.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Polyimide from this compound

This protocol describes a general two-step method for the synthesis of a fluorinated polyimide. The first step involves the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide.

Materials:

-

This compound

-

Aromatic Diamine (e.g., 4,4'-oxydianiline - ODA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

4-(Dimethylamino)pyridine (DMAP) - catalyst

-

Anhydrous N,N-Dimethylacetamide (DMAc) - solvent

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound (1 equivalent) and the aromatic diamine (1 equivalent) to anhydrous DMAc to achieve a solids concentration of 15-20% (w/v). b. Stir the mixture at room temperature until all solids are dissolved. c. Cool the solution to 0°C in an ice bath. d. Slowly add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution. e. Continue stirring at 0°C for 2 hours and then allow the reaction to warm to room temperature and stir for an additional 24 hours. f. The resulting viscous solution is the poly(amic acid).

-

Chemical Imidization: a. To the poly(amic acid) solution, add acetic anhydride (2.5 equivalents) and pyridine (2.5 equivalents) dropwise with stirring. b. Heat the mixture to 80-100°C and maintain for 3-4 hours. c. After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol. d. Filter the fibrous precipitate, wash thoroughly with methanol and water, and dry in a vacuum oven at 120°C for 24 hours.

Characterization:

-

FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to polyimide by the disappearance of the amic acid peaks (~1660 cm⁻¹ and ~3300 cm⁻¹) and the appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹).

-

¹H NMR Spectroscopy: To confirm the polymer structure.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability (decomposition temperature).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Logical Workflow for Polyimide Synthesis:

Protocol 2: Preparation of a Fluorinated Polyester Film for Flexible Electronics

This protocol outlines the synthesis of a fluorinated polyester via melt polycondensation and subsequent film casting.

Materials:

-

This compound

-

A diol monomer (e.g., Ethylene Glycol)

-

A diacid monomer (e.g., Terephthaloyl chloride) - for copolymerization

-

Antimony(III) oxide or other suitable catalyst

-

High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

Procedure:

-

Polymerization: a. In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine this compound (as a hydroxy-acid monomer or in combination with other diols and diacids), and a catalytic amount of Antimony(III) oxide. b. Heat the mixture under a slow stream of nitrogen to a molten state (typically 180-220°C). c. Gradually increase the temperature to 250-280°C while applying a vacuum to remove the condensation byproducts (e.g., water). d. Continue the reaction until the desired melt viscosity is achieved, indicating high molecular weight polymer formation. e. Cool the polymer under nitrogen and collect the solid polyester.

-

Film Casting: a. Dissolve the synthesized polyester in a suitable solvent like NMP to form a 10-15% (w/v) solution. b. Filter the solution to remove any impurities. c. Cast the solution onto a clean glass substrate using a doctor blade to ensure uniform thickness. d. Place the cast film in a convection oven and heat in a stepwise manner (e.g., 80°C for 2h, 120°C for 2h, 150°C for 1h, and finally 200°C for 1h) to slowly remove the solvent and avoid film defects. e. Peel the resulting flexible and transparent film from the glass substrate after cooling.

Characterization:

-

Mechanical Testing: Evaluate tensile strength and elongation at break.

-

Dielectric Spectroscopy: Measure the dielectric constant and dissipation factor over a range of frequencies.

-

UV-Vis Spectroscopy: Determine the optical transparency of the film.

Experimental Workflow for Polyester Film Preparation:

Quantitative Data Summary

While specific data for polymers derived solely from "this compound" is not extensively published, the following table presents expected property ranges based on data for structurally similar fluorinated polyimides and polyesters used in electronics.

| Property | Expected Value Range | Test Method |

| Glass Transition Temperature (Tg) | 220 - 300 °C | Differential Scanning Calorimetry (DSC) |